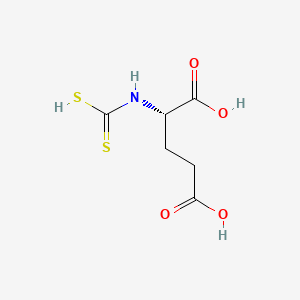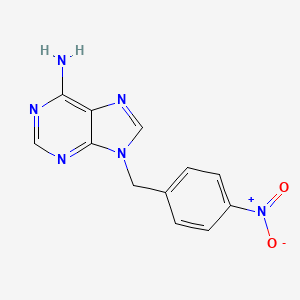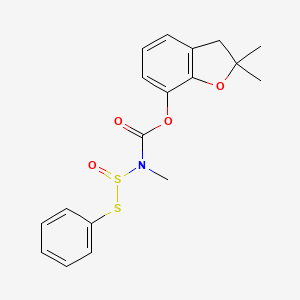
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is a complex organic compound with significant potential in various scientific fields. This compound is part of the quinoxaline family, known for its diverse biological and chemical properties. The structure of this compound includes a quinoxalinedione core, which is a bicyclic compound containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate typically involves the condensation of dimethyloxalate with o-phenylenediamine . This reaction forms the quinoxalinedione core, which can then be further modified to introduce the dihydrazone and methanesulfonate groups. The reaction conditions often require a solvent such as ethanol and a catalyst to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinedione core to dihydroquinoxaline.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the core structure
Scientific Research Applications
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate involves its interaction with specific molecular targets. The quinoxalinedione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxyquinoxaline: Shares the quinoxaline core but has hydroxyl groups instead of dihydrazone and methanesulfonate groups.
Quinoxaline, 2,3-dihydroxy-: Another derivative with similar core structure but different functional groups.
Uniqueness
2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other quinoxaline derivatives.
Properties
CAS No. |
73029-87-5 |
|---|---|
Molecular Formula |
C9H14N6O3S |
Molecular Weight |
286.31 g/mol |
IUPAC Name |
(3-hydrazinylquinoxalin-2-yl)hydrazine;methanesulfonic acid |
InChI |
InChI=1S/C8H10N6.CH4O3S/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4) |
InChI Key |
KUWSRUPFNHGQAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C2C(=C1)N=C(C(=N2)NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


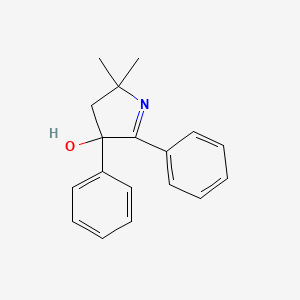

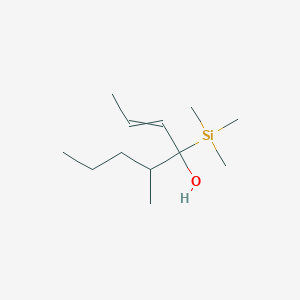
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)


![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)

